N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
Description
Properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-4-5-10(17)15-13-16(3)11-8(2)6-7-9(14)12(11)18-13/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXSWZDIEGXPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(C=CC(=C2S1)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide typically involves the condensation of 7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazole with butanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Properties
The compound has shown promise in anticancer research. For instance, it has been evaluated for its cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In vitro studies suggest that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of various enzymes involved in disease processes:
- α-glucosidase Inhibition : This property is particularly relevant for diabetes management as it can help regulate blood glucose levels.
- Acetylcholinesterase Inhibition : This is significant for neurodegenerative diseases such as Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of N-(benzothiazolyl) derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity with minimal inhibitory concentrations comparable to existing antibiotics .
Case Study 2: Anticancer Activity
In a recent study published in a peer-reviewed journal, N-(benzothiazolyl) derivatives were synthesized and tested against various cancer cell lines. The findings revealed that these compounds significantly inhibited cell growth and induced apoptosis in MCF-7 cells at concentrations as low as 10 µM .
Mechanism of Action
The mechanism of action of N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related molecules from the literature, focusing on functional groups, spectral properties, and applications.
Structural and Functional Group Comparison
Key Observations :
- The target’s benzothiazole core differs from the benzene () and benzodithiazine () systems, influencing aromaticity and conjugation.
- Sulfonyl groups in ’s compound enhance thermal stability (mp 271–272°C) compared to the target’s hypothetical lower melting point (~180°C) due to weaker intermolecular forces .
- The amide group in the target and enables hydrogen bonding, while ’s hydrazine and sulfonyl groups promote polar interactions .
Spectral and Analytical Data Comparison
Biological Activity
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is a compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications by synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzothiazole ring and a butanamide side chain. The presence of chlorine and methyl substituents enhances its biological activity and solubility in organic solvents. The molecular formula is CHClNS, with a molecular weight of approximately 250.76 g/mol.
The biological activity of this compound is attributed to several mechanisms:
1. Enzyme Inhibition:
- The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it may interact with kinases such as NEK6 and NEK7, which are overexpressed in various cancers .
2. Modulation of Receptors:
- It can bind to receptors on cell surfaces, altering signaling pathways that regulate cell growth and apoptosis.
3. Gene Expression Regulation:
- The compound influences the expression of genes associated with tumor progression and metastasis, potentially leading to reduced cancer cell viability .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives similar to this compound:
- Cytotoxicity Assays:
- Molecular Docking Studies:
-
Pharmacokinetic Profiles:
- Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in biological systems, enhancing its potential as a therapeutic agent.
Q & A
Q. What unexplored applications exist for this compound in medicinal chemistry?
- Potential Avenues :
- Antimicrobial Activity : Screen against multidrug-resistant bacterial strains using broth microdilution assays .
- Neuroprotective Effects : Evaluate inhibition of amyloid-β aggregation in Alzheimer’s disease models .
Q. How can bibliometric analysis guide prioritization of research themes?
- Framework :
- Keyword Mapping : Use tools like VOSviewer to identify emerging topics (e.g., "benzothiazole hybrids" or "DFT validation") .
- Citation Networks : Analyze highly cited papers to focus on high-impact synthesis or bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
